6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, ethoxy, fluorobenzyl, and dioxolochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multiple steps, including the formation of the dioxolochromene core, introduction of the amino group, and subsequent functionalization with the chloro, ethoxy, and fluorobenzyl groups. Common synthetic methods include:
Friedel-Crafts Acylation: This reaction introduces the acyl group onto the aromatic ring, followed by a Clemmensen reduction to convert the acyl group to an alkane.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between the aryl halide and the boronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its combination of functional groups and the dioxolochromene core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H20ClFN2O5 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
6-amino-8-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C26H20ClFN2O5/c1-2-31-23-8-15(7-18(27)25(23)32-12-14-5-3-4-6-19(14)28)24-16-9-21-22(34-13-33-21)10-20(16)35-26(30)17(24)11-29/h3-10,24H,2,12-13,30H2,1H3 |
InChI Key |
JKMTYLQJHFFYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Cl)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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